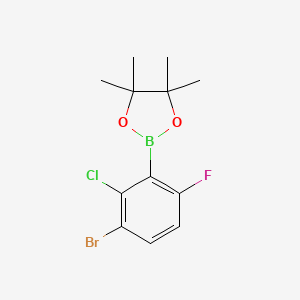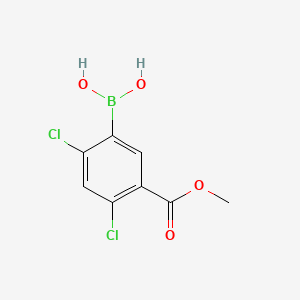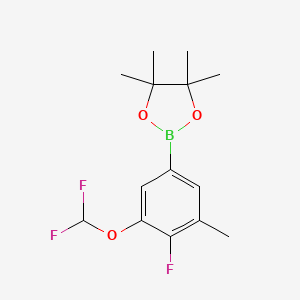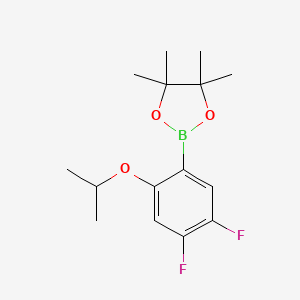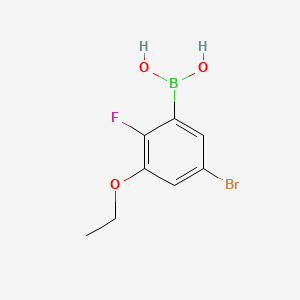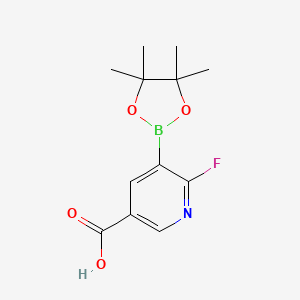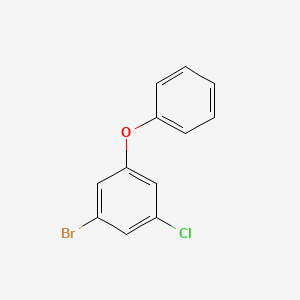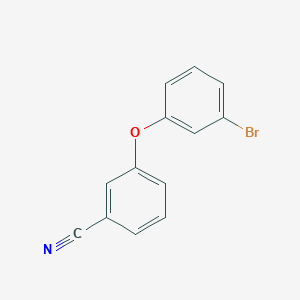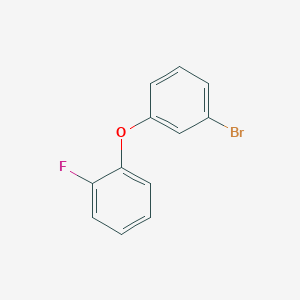![molecular formula C8H6O4 B8207622 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione](/img/structure/B8207622.png)
4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
Vue d'ensemble
Description
4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C8H6O4 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactivity Studies
This compound can be used for studying chemical reactivities, like converting into acyl chloride, simple amides, and polycyclic ureas (Оkovytaya & Tarabara, 2014).
Antibacterial, Antifungal, and Cytotoxic Properties
Derivatives of this compound exhibit antibacterial, antifungal, and cytotoxic properties against various microorganisms (Stefanska et al., 2010).
Potential as Beta-Adrenolytics
Aminoalkanol derivatives of this compound have been identified as potential beta-adrenolytics (Struga & Kossakowski, 2007).
Preparation of Various Chemical Compounds
It is used in the preparation of hydrazido acids, bis-imides, and epoxy hydrazido acids and imides (Kas’yan et al., 2007).
Pharmacological Activities
Synthesized compounds have shown various pharmacological activities like effects on the central nervous system, cytotoxicity, anti-HIV-1 activity, and antimicrobial activity against different bacteria and fungi (Struga et al., 2007).
Analgesic and Antinociceptive Agents
Cyclic imides derived from this compound are used as analgesic and antinociceptive agents, reactants for polymer synthesis, and in creating anxiolytic, antimicrobial, anticancer, and anti-inflammatory substances (Bielenica & Kossakowski, 2010).
Antipsychotic and Anti-HIV Activity
Compounds derived from it are expected to have antipsychotic and/or anti-HIV activity (Kossakowski et al., 2006).
Investigations in Pi-Selectivities
The compound is studied for its pi-selectivities of hydride additions (Yadav & Balamurugan, 2002).
Molecular Structure and Vibrational Frequencies Studies
Investigations have been conducted on its molecular structure, vibrational frequencies, and charge transfer within the molecule (Renjith et al., 2014).
Potential Use in Drug Development
The synthesis of related compounds is explored for potential use in drug development (Buchs & Ganter, 1980).
Affinity for Beta-Adrenoceptors
Some derivatives exhibit modest affinity for beta-adrenoceptors (Kossakowski & Wojciechowska, 2006).
Photochemical Behavior
Studies have been conducted on its photochemical behavior, focusing on dimerization and novel tricycle formation (Barbosa et al., 1990).
Treatment of Cardiovascular and Cerebrovascular Diseases
It can be used for treating cardiovascular and cerebrovascular diseases (Ranjith et al., 2022).
Antidepressant Activity
Compounds demonstrated antidepressant activity in animal models and were devoid of neurotoxic effects (Pakosińska-Parys et al., 2016).
Thermolysis Studies
Thermolysis at various temperatures and pressures in different solvents has been discussed (George & Isaacs, 1985).
Activity Against CVB-2 Virus
Most of the tested derivatives exhibit activity against the CVB-2 virus (Stefanska et al., 2009).
Vibrational Spectroscopic and Computational Study
The compound's molecular structure and vibrational frequencies were studied both experimentally and theoretically (Renjith et al., 2014).
Study of Pyrolysis Products
The compounds were identified during studies on the products of phosphoric acid-catalysed pyrolysis of cellulose (Gainsford et al., 1995).
Evaluation as a PET Ligand
One compound was evaluated as a PET ligand but found to lack specific binding for clinical studies (Majo et al., 2008).
Propriétés
IUPAC Name |
(1S,7R)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H/t3-,4+,5?,6? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNRBAAQFZCLF-LAXKNYFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]2C3C([C@@H]1O2)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





